4-(2-(2-Hydroxybenzylidene)hydrazineyl)benzoic acid
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Overview
Description
4-(2-(2-Hydroxybenzylidene)hydrazineyl)benzoic acid is an organic compound with the molecular formula C14H12N2O3 It is known for its unique structure, which includes a hydrazineyl group linked to a benzoic acid moiety through a benzylidene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2-Hydroxybenzylidene)hydrazineyl)benzoic acid typically involves the condensation reaction between 2-hydroxybenzaldehyde and 4-hydrazinobenzoic acid. The reaction is usually carried out in an ethanol solvent under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-(2-Hydroxybenzylidene)hydrazineyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the hydrazineyl group to an amine.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced hydrazine derivatives.
Substitution: Ethers, esters, and other substituted products.
Scientific Research Applications
4-(2-(2-Hydroxybenzylidene)hydrazineyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-(2-Hydroxybenzylidene)hydrazineyl)benzoic acid involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(4-Hydroxyphenylazo)benzoic acid: Known for its use as an indicator in biochemical assays.
4-Hydroxybenzoic acid: Commonly used in the production of parabens and other industrial applications.
Uniqueness
4-(2-(2-Hydroxybenzylidene)hydrazineyl)benzoic acid stands out due to its unique structure, which combines a hydrazineyl group with a benzoic acid moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H12N2O3 |
---|---|
Molecular Weight |
256.26 g/mol |
IUPAC Name |
4-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]benzoic acid |
InChI |
InChI=1S/C14H12N2O3/c17-13-4-2-1-3-11(13)9-15-16-12-7-5-10(6-8-12)14(18)19/h1-9,16-17H,(H,18,19)/b15-9+ |
InChI Key |
LVRFDKIEKFOQDO-OQLLNIDSSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC2=CC=C(C=C2)C(=O)O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC2=CC=C(C=C2)C(=O)O)O |
Origin of Product |
United States |
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